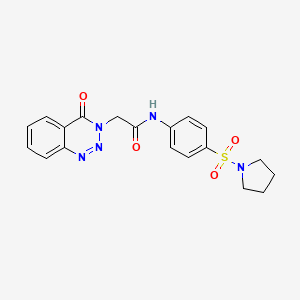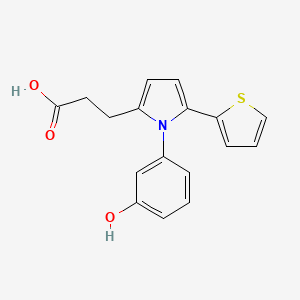![molecular formula C11H10N2O2S2 B10805325 (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-acetic acid](/img/structure/B10805325.png)
(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-310944 is a chemical compound known for its role as an inhibitor of shikimate kinase, an enzyme involved in the shikimate pathway of Mycobacterium tuberculosis . This pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites, making WAY-310944 a potential candidate for tuberculosis treatment.
Preparation Methods
The synthesis of WAY-310944 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .
Chemical Reactions Analysis
WAY-310944 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: WAY-310944 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
WAY-310944 has several scientific research applications:
Chemistry: Used as a tool compound to study the shikimate pathway and enzyme inhibition.
Biology: Helps in understanding the metabolic pathways of Mycobacterium tuberculosis.
Medicine: Potential candidate for developing new tuberculosis treatments.
Industry: Utilized in research and development for new antimicrobial agents.
Mechanism of Action
WAY-310944 exerts its effects by inhibiting shikimate kinase, an enzyme in the shikimate pathway. This inhibition disrupts the biosynthesis of aromatic amino acids, which are essential for the survival and growth of Mycobacterium tuberculosis. The molecular target is the shikimate kinase enzyme, and the pathway involved is the shikimate pathway .
Comparison with Similar Compounds
WAY-310944 is unique due to its specific inhibition of shikimate kinase. Similar compounds include:
N-Oxalylglycine: A broad-spectrum 2-oxoglutarate oxygenase inhibitor.
Saccharin sodium: Studied for its carcinogenic potential.
Dulcin: A synthetic chemical used as an artificial sweetener.
Guanosine 3′,5′-cyclic monophosphate: Acts as an important second messenger in various biological processes.
These compounds differ in their targets and applications, highlighting the specificity and potential of WAY-310944 in tuberculosis research.
Properties
Molecular Formula |
C11H10N2O2S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C11H10N2O2S2/c14-8(15)4-16-10-9-6-2-1-3-7(6)17-11(9)13-5-12-10/h5H,1-4H2,(H,14,15) |
InChI Key |
ONJKWIFDXTTZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1,1'-biphenyl]-4-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B10805252.png)
![4-amino-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one](/img/structure/B10805257.png)

![N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805267.png)
![2-Hydroxy-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10805268.png)

![4-[(5-Bromothiophene-2-sulfonamido)methyl]-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B10805275.png)
![3-[2-(4-Hydroxyanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10805276.png)
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol](/img/structure/B10805278.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B10805284.png)
![N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B10805299.png)
![N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B10805308.png)
![N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B10805320.png)
